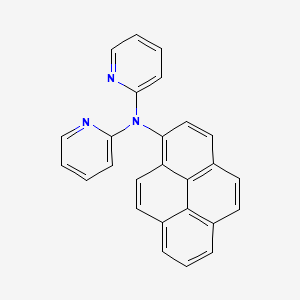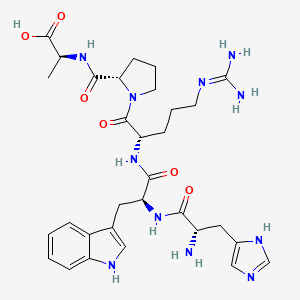
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine is a complex organic compound that features both pyrene and pyridine moieties. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while pyridine is a basic heterocyclic organic compound. The combination of these two structures in a single molecule can result in unique chemical and physical properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine typically involves the coupling of pyrene and pyridine derivatives. One common method is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a pyrene boronic acid and a pyridine halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinone derivatives, while substitution reactions can introduce various functional groups onto the pyrene or pyridine rings.
Scientific Research Applications
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s fluorescence properties.
Biology: May be used in bioimaging or as a molecular marker.
Industry: Could be used in the development of organic electronic materials or sensors.
Mechanism of Action
The mechanism of action of N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine depends on its specific application. In fluorescence applications, the pyrene moiety absorbs light and emits fluorescence, which can be used for imaging or sensing. In biological systems, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-(Pyren-1-YL)pyridin-2-amine: Lacks the additional pyridine moiety.
N-(Pyren-1-YL)-N-(pyridin-3-YL)pyridin-2-amine: Similar structure but with a different substitution pattern.
Pyrene derivatives: Compounds with various functional groups attached to the pyrene ring.
Uniqueness
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine is unique due to the presence of both pyrene and pyridine moieties, which can result in distinct chemical and physical properties. This combination can enhance its fluorescence properties and provide additional sites for chemical modification, making it versatile for various applications.
Properties
CAS No. |
693289-16-6 |
|---|---|
Molecular Formula |
C26H17N3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-pyren-1-yl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C26H17N3/c1-3-16-27-23(8-1)29(24-9-2-4-17-28-24)22-15-13-20-11-10-18-6-5-7-19-12-14-21(22)26(20)25(18)19/h1-17H |
InChI Key |
VSQBGJHLKKWQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)



![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)


![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)

![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)

